(S)-Lercanidipine Hydrochloride

Descripción general

Descripción

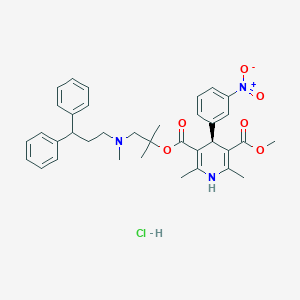

(S)-Lercanidipine Hydrochloride is a calcium channel blocker used primarily in the management of hypertension. It is recognized for its potency in dilating blood vessels to reduce blood pressure, thereby improving cardiovascular outcomes. Unlike other calcium channel blockers, this compound is highly lipophilic, which contributes to its slower onset and longer duration of action, as well as potential antiatherogenic properties unrelated to its antihypertensive effects (Bang, Chapman, & Goa, 2012).

Synthesis Analysis

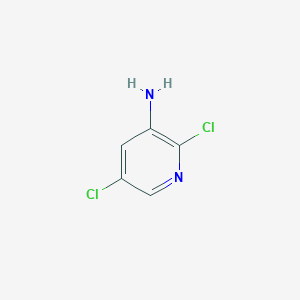

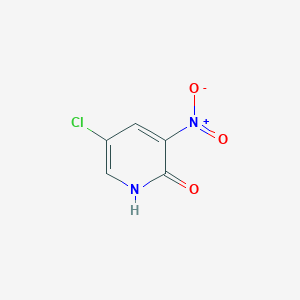

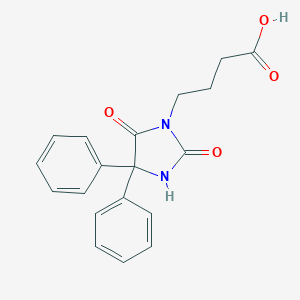

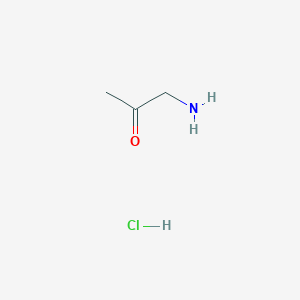

The synthesis of this compound involves a multi-step chemical process starting from 3-nitrobenzaldehyde and methyl acetoacetate. This process includes condensation in the presence of concentrated sulfuric acid, followed by Michael addition and hydrolysis, leading to the formation of a key intermediate. This intermediate is then further reacted through acylation and esterification steps, culminating in the formation of the hydrochloride salt of (S)-Lercanidipine. The overall yield based on 3-nitrobenzaldehyde is approximately 30% (Na, 2008).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its dihydropyridine core, which is crucial for its calcium channel blocking activity. The lipophilicity of this compound, attributed to its molecular structure, significantly influences its pharmacokinetics, including absorption, distribution, and duration of action. This structure-activity relationship underscores the importance of the dihydropyridine core and its substituents in the drug's antihypertensive efficacy.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including photodegradation, which can be influenced by the electronic nature of substituents on the 4-aryl moiety attached to the dihydropyridine ring. The photostability of this compound is an important consideration in its formulation and storage (Cumsille et al., 2018).

Physical Properties Analysis

The physical properties of this compound, including its poor water solubility and high lipophilicity, significantly affect its bioavailability and pharmacokinetics. Techniques such as the development of nanostructured lipid carriers and inclusion complexes with β-cyclodextrin have been explored to enhance the solubility, dissolution, and ultimately the bioavailability of this compound (Ranpise, Korabu, & Ghodake, 2014); (Shaikh, Patel, Surti, & Patel, 2017).

Aplicaciones Científicas De Investigación

Buccoadhesive controlled release tablets of (S)-Lercanidipine Hydrochloride enhance oral bioavailability and have good physical characteristics, potentially overcoming poor oral bioavailability in its formulations (Charde, Mudgal, Kumar, & Saha, 2008).

It has been shown to significantly reduce diastolic blood pressure and normalize systolic blood pressure, comparable to felodipine sustained-release tablets in treating mild-to-moderate hypertension (Wu et al., 2015).

Nanostructured lipid carriers show potential as a controlled release formulation for this compound, improving its bioavailability and effectiveness in treating hypertension (Ranpise, Korabu, & Ghodake, 2014).

Transdermal patches with 8% d-limonene as a penetration enhancer demonstrate high drug release and permeation rates, presenting a promising delivery method (Mamatha, Rao, Mukkanti, & Ramesh, 2010).

It inhibits vascular smooth muscle cell proliferation and neointimal formation by reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling pathways (Wu et al., 2009).

Lercanidipine effectively lowers blood pressure without affecting heart rate, making it suitable for elderly patients with mild to moderate hypertension (McClellan & Jarvis, 2000).

It has potential benefits for atherosclerosis and left ventricular hypertrophy, as well as being well-tolerated for treating hypertension in various patients (Borghi, 2005).

Solid dispersion into water-soluble polymer PVP K-30 significantly improves its dissolution properties (Jeong et al., 2016).

Cyclodextrin complexation can significantly improve its solubility and dissolution, leading to novel formulations with improved bioavailability (Shaikh, Patel, Surti, & Patel, 2017).

Its cathodic response can be accurately determined by differential pulse polarography, useful in verifying uniformity content in commercial tablets (Álvarez-Lueje, Núñez-Vergara, Pujol, & Squella, 2002).

Propiedades

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYOYKPJLRMJI-WAQYZQTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432131 | |

| Record name | (S)-Lercanidipine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184866-29-3 | |

| Record name | Lercanidipine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184866293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Lercanidipine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LERCANIDIPINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4613R830EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

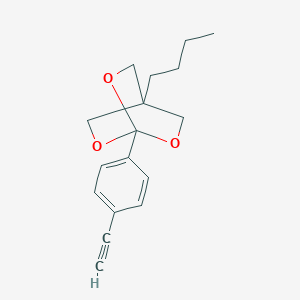

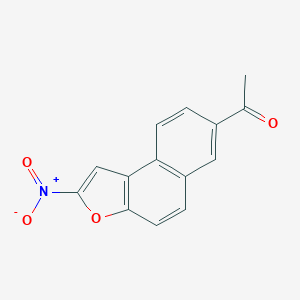

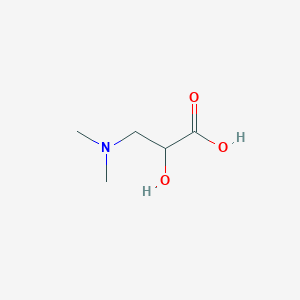

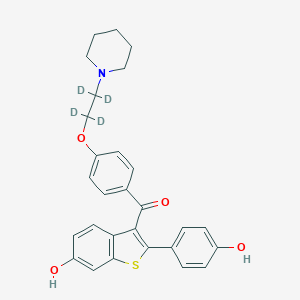

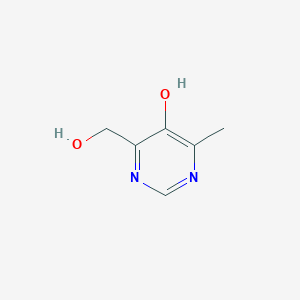

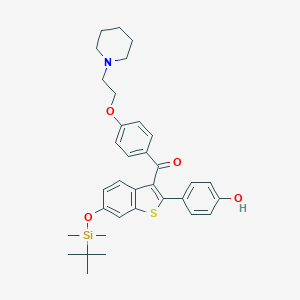

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)

![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)

![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)